molecular formula C13H18N4O4S B6759099 N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide

N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide

Cat. No.: B6759099
M. Wt: 326.37 g/mol
InChI Key: JSEUMNXBHWAXEP-UHFFFAOYSA-N
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Description

N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyrazole ring, an oxazole ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-9-10(2)15-21-13(9)16-22(18,19)12-7-14-17(8-12)11-3-5-20-6-4-11/h7-8,11,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEUMNXBHWAXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the oxazole ring and the sulfonamide group. Key steps may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The pyrazole and oxazole rings may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-(oxan-4-yl)pyrazole-4-carboxamide
  • N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-(oxan-4-yl)pyrazole-4-thiol
  • N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-(oxan-4-yl)pyrazole-4-phosphate

Uniqueness

N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide is unique due to its combination of a sulfonamide group with pyrazole and oxazole rings. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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